molecular formula C10H11NO2S B14147076 Benzamide, N,N-dimethyl-3,4-methylenedioxythio- CAS No. 52777-92-1

Benzamide, N,N-dimethyl-3,4-methylenedioxythio-

Katalognummer: B14147076
CAS-Nummer: 52777-92-1
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: AADYEFPKZQWOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- is an organic compound with a complex structure that includes a benzamide core substituted with N,N-dimethyl groups and a methylenedioxythio moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-dimethyl-3,4-methylenedioxythio- typically involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The methylenedioxythio group can be introduced through a subsequent reaction with a suitable thiol reagent under controlled conditions. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methylenedioxythio moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted benzamide derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, N,N-dimethyl-3,4-methylenedioxythio- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methylenedioxythio group can play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide, N,N-dimethyl-: A simpler analog without the methylenedioxythio group.

    Benzamide, 3,4-dimethoxy-N-methyl-: A related compound with different substituents on the benzamide core.

Uniqueness

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- is unique due to the presence of the methylenedioxythio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

52777-92-1

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

N,N-dimethyl-1,3-benzodioxole-5-carbothioamide

InChI

InChI=1S/C10H11NO2S/c1-11(2)10(14)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6H2,1-2H3

InChI-Schlüssel

AADYEFPKZQWOIT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=S)C1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.